4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate
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Overview
Description
4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by sulfonylation and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate can undergo various chemical reactions including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Sulfonyl compounds: Sulfonamides and sulfones are similar in having the sulfonyl functional group and are widely used in pharmaceuticals.
Uniqueness
4-(4-(Pyrrolidin-1-ylsulfonyl)benzamido)phenyl propionate is unique due to its combination of a pyrrolidine ring and a sulfonyl group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl] propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-19(23)27-17-9-7-16(8-10-17)21-20(24)15-5-11-18(12-6-15)28(25,26)22-13-3-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYHRFAPFUJOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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